8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one
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Overview
Description
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 8-methoxy-2H-chromen-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2H-chromen-2-one: Lacks the 2-(4-methoxyphenyl)-2-oxoethyl group.
4-methoxybenzaldehyde: Lacks the chromone core.
2H-chromen-2-one: Lacks both methoxy groups and the 2-(4-methoxyphenyl)-2-oxoethyl group.
Uniqueness
Its combination of structural features makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C19H16O5 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-22-15-8-6-12(7-9-15)16(20)11-14-10-13-4-3-5-17(23-2)18(13)24-19(14)21/h3-10H,11H2,1-2H3 |
InChI Key |
VKMKWSQLRYIEBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
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